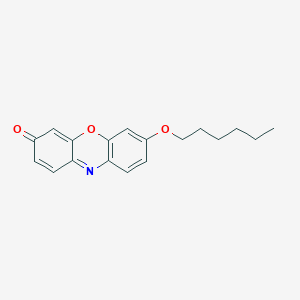
7-(Hexyloxy)-3H-phenoxazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Hexyloxy)-3H-phenoxazin-3-one is an organic compound that belongs to the phenoxazinone family. This compound is characterized by a phenoxazinone core structure with a hexyloxy substituent at the 7th position. Phenoxazinones are known for their diverse applications in various fields, including chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hexyloxy)-3H-phenoxazin-3-one typically involves the reaction of phenoxazinone with hexyloxy reagents under specific conditions. One common method includes the use of Ullmann ether synthesis, where a phenoxazinone derivative is reacted with a hexyloxy halide in the presence of a copper catalyst. The reaction is carried out under an inert atmosphere, usually at elevated temperatures, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Ullmann ether synthesis or other etherification methods. The process is optimized for high yield and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Hexyloxy)-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the phenoxazinone core to phenoxazine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxazinone core or the hexyloxy substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include quinone derivatives, reduced phenoxazine compounds, and various substituted phenoxazinone derivatives.
Wissenschaftliche Forschungsanwendungen
7-(Hexyloxy)-3H-phenoxazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Wirkmechanismus
The mechanism of action of 7-(Hexyloxy)-3H-phenoxazin-3-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act by intercalating into DNA, disrupting cellular processes, or generating reactive oxygen species (ROS) that induce cell damage. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxazinone: The parent compound without the hexyloxy substituent.
7-(Methoxy)-3H-phenoxazin-3-one: A similar compound with a methoxy group instead of a hexyloxy group.
7-(Ethoxy)-3H-phenoxazin-3-one: A compound with an ethoxy group at the 7th position.
Uniqueness
7-(Hexyloxy)-3H-phenoxazin-3-one is unique due to its hexyloxy substituent, which imparts distinct physicochemical properties, such as increased hydrophobicity and altered electronic characteristics. These properties can enhance its performance in specific applications, such as organic electronics and bioimaging .
Eigenschaften
CAS-Nummer |
87686-99-5 |
|---|---|
Molekularformel |
C18H19NO3 |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
7-hexoxyphenoxazin-3-one |
InChI |
InChI=1S/C18H19NO3/c1-2-3-4-5-10-21-14-7-9-16-18(12-14)22-17-11-13(20)6-8-15(17)19-16/h6-9,11-12H,2-5,10H2,1H3 |
InChI-Schlüssel |
YRHJSJPOVHLYQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



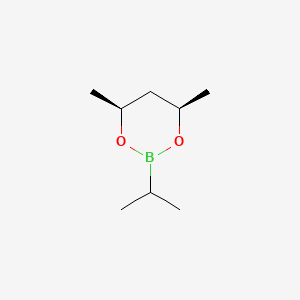
![Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14396572.png)
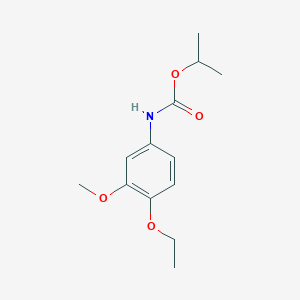
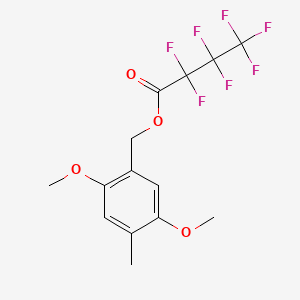
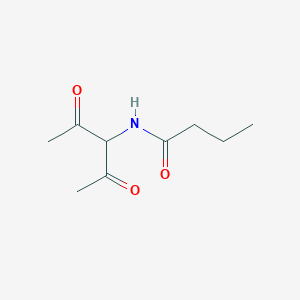
silane](/img/structure/B14396589.png)
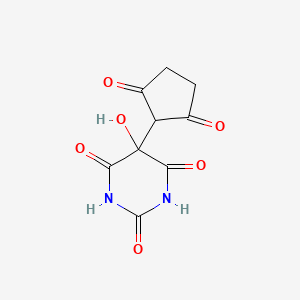
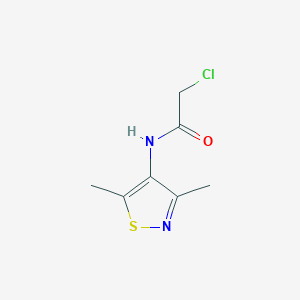


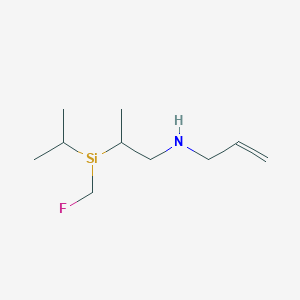
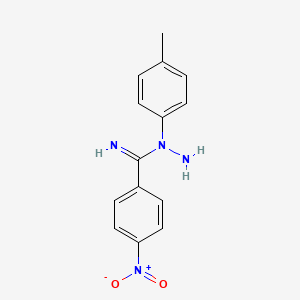
![[2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene](/img/structure/B14396637.png)
